molecular formula C23H24FN3O3S B12836294 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-

Cat. No.: B12836294
M. Wt: 441.5 g/mol
InChI Key: XRFCIJWHZABBLP-UHFFFAOYSA-N
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Description

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-benzoxazolylthiol with N-(2-fluorophenyl)-N-(2-oxoethyl)acetamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and a cyclohexylamino group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Below is a detailed examination of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O3S
  • Molecular Weight : 455.54 g/mol

The compound features a benzoxazole ring known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the cyclohexylamino group may enhance its pharmacological effects by improving lipophilicity and bioavailability.

Antimicrobial Activity

Preliminary studies suggest that Acetamide derivatives with benzoxazole moieties exhibit significant antimicrobial properties. Compounds similar to Acetamide have been shown to modulate enzyme activity and interact with various biological pathways, indicating a potential for antibacterial effects. For instance, derivatives containing the benzoxazole structure have been tested against both Gram-positive and Gram-negative bacteria, demonstrating moderate to strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial25
Compound BAntibacterial50
AcetamideTBDTBD

Anticancer Potential

The benzoxazole moiety is also associated with anticancer activity. Research indicates that compounds containing this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms remain under investigation; however, it is hypothesized that the compound may interfere with specific signaling pathways involved in tumor growth.

Synthesis Pathway

The synthesis of Acetamide involves multi-step organic reactions typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of Benzoxazole : Synthesis begins with the formation of the benzoxazole ring through cyclization reactions.
  • Thioether Formation : A thioether linkage is introduced to enhance biological activity.
  • Amidation : The cyclohexylamino group is added via amidation reactions to create the final compound.

These steps require careful optimization to ensure high yields and purity of the final product.

Case Studies and Research Findings

Recent studies have highlighted the potential of Acetamide derivatives in treating infections caused by resistant strains of bacteria. For example, one study demonstrated that a related compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Moreover, molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-fluoroanilino)-N-cyclohexylacetamide

InChI

InChI=1S/C23H24FN3O3S/c24-17-10-4-6-12-19(17)27(14-21(28)25-16-8-2-1-3-9-16)22(29)15-31-23-26-18-11-5-7-13-20(18)30-23/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28)

InChI Key

XRFCIJWHZABBLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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